molecular formula C19H15Cl2N3O2 B2633913 N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 2178773-78-7

N-([3,3'-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2633913
CAS No.: 2178773-78-7
M. Wt: 388.25
InChI Key: FAOOCYZMTSBBEB-UHFFFAOYSA-N
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Description

“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound features a bipyridine moiety linked to a dichlorophenoxy acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” typically involves the following steps:

    Formation of the bipyridine intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.

    Attachment of the dichlorophenoxy group: The dichlorophenoxy acetamide can be introduced via a nucleophilic substitution reaction.

    Final coupling: The bipyridine intermediate is then coupled with the dichlorophenoxy acetamide under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions can occur, potentially affecting the dichlorophenoxy group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential, including as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” would depend on its specific application. For instance, as a ligand, it may interact with metal ions to form stable complexes. In biological systems, it could interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide
  • N-([4,4’-bipyridin]-6-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide

Uniqueness

“N-([3,3’-bipyridin]-5-ylmethyl)-2-(2,4-dichlorophenoxy)acetamide” is unique due to the specific positioning of the bipyridine and dichlorophenoxy groups, which can influence its chemical reactivity and binding properties. This structural uniqueness can lead to distinct applications and interactions compared to similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O2/c20-16-3-4-18(17(21)7-16)26-12-19(25)24-9-13-6-15(11-23-8-13)14-2-1-5-22-10-14/h1-8,10-11H,9,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOOCYZMTSBBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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